5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15853064
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClN3O3 |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | 5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H12ClN3O3/c1-9-3-4-11(7-10(9)2)15-18-16(23-19-15)13-8-12(20(21)22)5-6-14(13)17/h3-8H,1-2H3 |
| Standard InChI Key | VVDSIPXXQUMNBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Introduction
Key Findings
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS: 220368-29-6) is a heterocyclic compound with a molecular formula of and a molecular weight of 329.74 g/mol . Its structural complexity, featuring a nitro group, chloro substituent, and dimethylphenyl moiety, enables diverse chemical reactivity and biological interactions. This compound belongs to the oxadiazole family, known for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies highlight its potential as a carbonic anhydrase and histone deacetylase inhibitor, though detailed mechanistic data remain limited.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a 3,4-dimethylphenyl group, while the 5-position features a 2-chloro-5-nitrophenyl ring. This arrangement introduces steric hindrance and electronic effects that influence its reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 329.74 g/mol | |
| IUPAC Name | 5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
| logP | 3.82 (Predicted) | |
| Hydrogen Bond Acceptors | 5 |
The nitro group at the para position of the chlorophenyl ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The dimethylphenyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves cyclization reactions starting from arylthiosemicarbazides or nitrile precursors. A representative method includes:
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Cyclocondensation: Reacting 2-chloro-5-nitrobenzoyl chloride with 3,4-dimethylphenylacetonitrile in the presence of a dehydrating agent (e.g., POCl₃).
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Electrochemical Synthesis: Recent advancements utilize controlled potential electrolysis in acetonitrile, achieving yields of 70–85% under ambient conditions .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Cyclocondensation | POCl₃, 80°C, 6 h | 65 | Scalability |
| Electrochemical | Pt electrode, 1.5 V, 25°C | 82 | Eco-friendly, shorter time |
Electrochemical methods reduce hazardous waste, aligning with green chemistry principles . Post-synthesis characterization employs NMR (, ), IR, and mass spectrometry to confirm structure and purity.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against carbonic anhydrase IX (CA-IX) and histone deacetylase 6 (HDAC6), with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. The nitro group facilitates hydrogen bonding with active-site residues, while the chloro substituent enhances target affinity through hydrophobic interactions.
Table 3: Comparative Antimicrobial Data (Analogues)
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| 5-(3,4-Dichlorophenyl) | 4–16 | S. aureus, E. coli |
| 5-(2-Chloro-5-nitrophenyl) | Pending | N/A |
Applications in Pharmaceutical Development
Anticancer Agents
Preclinical models suggest that nitroaromatic oxadiazoles induce apoptosis in colorectal cancer cells (HCT-116) via ROS-mediated pathways. The compound’s ability to inhibit HDAC6 positions it as a candidate for combination therapies with DNA-damaging agents.
Neuroprotective Effects
Preliminary data indicate modulation of NMDA receptors, potentially aiding in neurodegenerative disease treatment. Further in vivo studies are required to validate efficacy and toxicity profiles .
Industrial and Material Science Applications
Agrochemicals
The chloro-nitro motif is prevalent in herbicides and fungicides. Field trials of related compounds show 90% efficacy against Phytophthora infestans at 50 ppm .
Organic Electronics
Oxadiazoles serve as electron-transport layers in OLEDs. The dimethylphenyl group in this compound may enhance thermal stability, with a decomposition temperature exceeding 300°C.
Comparative Analysis with Related Oxadiazoles
Table 4: Structural and Functional Comparisons
| Compound | Substituents | logP | Key Activity |
|---|---|---|---|
| 5-(2-Chloro-5-nitrophenyl) | 3,4-dimethylphenyl | 3.82 | CA-IX/HDAC6 inhibition |
| 5-(3,4-Dichlorophenyl) | 2-N-phenylamino | 4.15 | Antimicrobial |
| N-[2-Chloro-5-(trifluoromethyl)phenyl] | 1,2-oxazole | 6.09 | Antifungal |
The nitro group in 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole enhances redox activity compared to chlorinated analogues, enabling unique biological interactions .
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